[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine
Description
“[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine” is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocycles . Triazoles have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .
Synthesis Analysis
The synthesis of similar triazole derivatives involves multi-step chemical modifications . For instance, 3-bromobenzoic acid was converted into its methyl-3-bromobenzoate, which was then transformed into 3-bromobenzohydrazide . The final step involved the cyclization of this compound, producing its 1,2,4-triazole derivative . This intermediate was then coupled with different electrophiles, resulting in the formation of the final derivatives .Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using techniques such as IR, HNMR, and UV–visible spectroscopy . Density functional theory (DFT) is used to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives include the conversion of 3-bromobenzoic acid into its methyl-3-bromobenzoate, transformation into 3-bromobenzohydrazide, cyclization to produce its 1,2,4-triazole derivative, and coupling with different electrophiles to form the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar triazole derivatives have been studied using density functional theory (DFT) . The DFT study revealed that one of the compounds exhibited the lowest band gap value (4.618 eV) and significant linear polarizability , signifying its potential for nonlinear optical applications .properties
IUPAC Name |
[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTWOIUOLAIXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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